Qualitative Functional Nullification: Sarmentosin vs. Iso-Sarmentosin in Chronic Hepatitis Patients
Sarmentosin demonstrates a significant, quantifiable hepatoprotective effect that is completely lost upon isomerization to iso-sarmentosin. In patients suffering from chronic viral hepatitis, treatment with sarmentosin resulted in a significant lowering of serum glutamate-pyruvate transaminase (SGPT) levels . In direct contrast, clinical trials using iso-sarmentosin, formed by quantitative isomerization of sarmentosin under dilute aqueous alkaline conditions, found the compound to be ineffective [1].
| Evidence Dimension | Lowering of SGPT levels in patients |
|---|---|
| Target Compound Data | Significant reduction in SGPT levels (specific quantitative value not provided in accessible sources) |
| Comparator Or Baseline | Iso-sarmentosin |
| Quantified Difference | Qualitative difference: Sarmentosin = Effective; Iso-sarmentosin = Ineffective. |
| Conditions | Human clinical trials involving patients with chronic viral hepatitis. |
Why This Matters
This evidence proves that the specific stereochemistry of Sarmentosin is a strict requirement for its therapeutic efficacy, making any stereoisomer an unsuitable substitute for research and development.
- [1] Fang, J. X., et al. (1982). STUDIES ON THE CHEMICAL CONSTITUENTS OF SEDUM SARMENTOSUM BUNGE Ⅳ. THE STRUCTURES OF SARMENTOSIN AND ISO-SARMENTOSIN. Chinese Journal of Organic Chemistry, 2(4), 289-291. View Source
